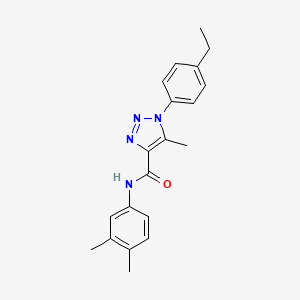
N-(3,4-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3,4-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C19H22N4O
Biological Activity Overview
Research has indicated that triazole derivatives exhibit various biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound under review has shown promising results in several studies.
Anticancer Activity
A study published in Drug Target Insights highlighted the selective cytotoxic activity of triazole derivatives against various cancer cell lines. The compound demonstrated significant antiproliferative effects comparable to established chemotherapeutic agents such as doxorubicin. The mechanism of action appears to involve the induction of apoptosis through DNA damage and mitochondrial dysfunction in cancer cells .
Table 1: Antiproliferative Effects on Different Cell Lines
| Cell Line | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|
| Jurkat T-cells | 5.0 | Comparable |
| HeLa Cells | 7.2 | Less potent |
| MCF-7 Cells | 6.5 | Comparable |
The mechanism by which this compound exerts its effects involves several pathways:
- Induction of Apoptosis : The compound triggers apoptotic pathways characterized by morphological changes such as membrane blebbing and chromatin condensation.
- DNA Damage : It causes DNA fragmentation without direct intercalation into DNA strands.
- Mitochondrial Dysfunction : A reduction in mitochondrial membrane potential was observed, indicating disruption of cellular energy metabolism .
Case Studies
Several studies have focused on the biological activity of triazole derivatives:
- Study on Antiproliferative Effects : In vitro tests showed that the compound effectively inhibited the growth of various cancer cell lines with IC50 values indicating potent activity.
- Mechanistic Studies : Research indicated that compounds with similar structures exhibited varying degrees of cytotoxicity based on their substituents and overall molecular structure .
Safety Profile
The safety data for this compound indicates potential irritant effects upon exposure. Skin and eye irritation are classified under GHS categories 2 and 2A respectively. Care should be taken during handling to avoid inhalation or skin contact .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-5-16-7-10-18(11-8-16)24-15(4)19(22-23-24)20(25)21-17-9-6-13(2)14(3)12-17/h6-12H,5H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXFAGOCCIKGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














